molecular formula C19H19NO3S B2908098 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-phenoxypropanamide CAS No. 2034254-66-3

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-phenoxypropanamide

Cat. No.: B2908098
CAS No.: 2034254-66-3
M. Wt: 341.43
InChI Key: VJWGTSDMJWOUES-UHFFFAOYSA-N
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Description

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-phenoxypropanamide is a synthetic organic compound characterized by a hybrid heterocyclic scaffold combining thiophene and furan moieties. The molecule features a thiophene ring substituted at the 5-position with a furan-3-yl group, connected via an ethyl linker to a propanamide backbone with a phenoxy substituent at the 2-position.

Properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-14(23-16-5-3-2-4-6-16)19(21)20-11-9-17-7-8-18(24-17)15-10-12-22-13-15/h2-8,10,12-14H,9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWGTSDMJWOUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC=C(S1)C2=COC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-phenoxypropanamide is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings, including synthesis methods, biological assays, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of furan and thiophene derivatives with phenoxypropanamide precursors. The specific reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product.

Research indicates that this compound may exhibit various biological activities, primarily through modulation of specific receptors or enzymes involved in cellular signaling pathways. Notably, its structure suggests potential interactions with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and glucose homeostasis.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance, derivatives containing furan and thiophene rings have shown promise in inhibiting tumor cell proliferation in vitro. The compound's efficacy against various cancer cell lines is summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF720Inhibition of cell cycle progression
A54918Disruption of mitochondrial function

Antimicrobial Activity

In addition to anticancer effects, preliminary studies suggest that this compound may possess antimicrobial properties. Testing against various bacterial strains has shown varying degrees of inhibition, indicating its potential as a lead compound for developing new antibiotics.

Case Studies

  • In Vivo Studies : A recent study evaluated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls, suggesting its potential as an effective anticancer agent.
  • Pharmacokinetics : Pharmacokinetic studies revealed that the compound has favorable absorption characteristics, with a half-life suitable for therapeutic applications. Further investigations into its bioavailability are ongoing.

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The compound’s closest structural analogs include:

Compound Key Structural Features Reported Activity Reference
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones Thiophene with bromo substituent, quinolone core Antibacterial (Gram-positive pathogens)
N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolone derivatives Thiophene with methylthio substituent, quinolone core Enhanced antibacterial activity against resistant Staphylococcus aureus strains
N-(furan-2-ylmethyl)-3-phenylpropanamide Furan-2-ylmethyl group, propanamide backbone Synthetic intermediate; no explicit bioactivity reported
Thiophene fentanyl hydrochloride Thiophene core, opioid pharmacophore Opioid activity; toxicological profile uncharacterized

Key Observations :

  • Thiophene Derivatives : Substitution at the 5-position of the thiophene ring (e.g., bromo, methylthio) enhances antibacterial activity, particularly against Gram-positive bacteria . The target compound’s furan-3-yl substituent on thiophene may alter electronic properties or steric interactions compared to these analogs.
  • Furan-Containing Amides: N-(furan-2-ylmethyl)-3-phenylpropanamide shares a furan moiety but lacks the thiophene-ethyl linker and phenoxy group. This difference likely impacts target selectivity and bioavailability.
  • Opioid Analogs : Thiophene fentanyl highlights the versatility of thiophene in diverse pharmacological contexts but diverges significantly in backbone structure and application.

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